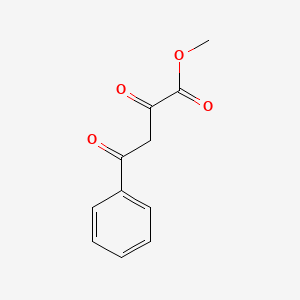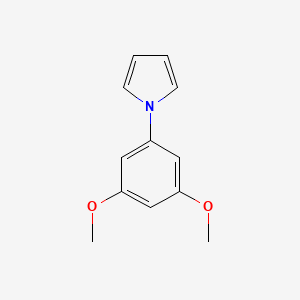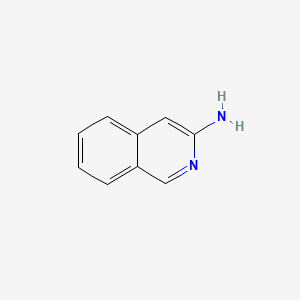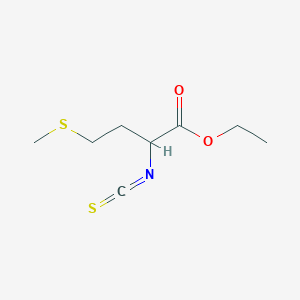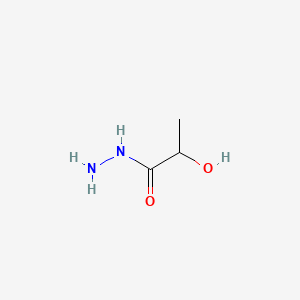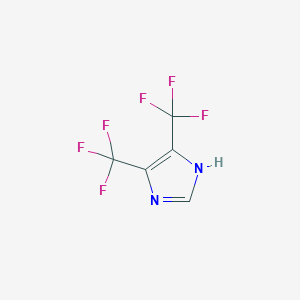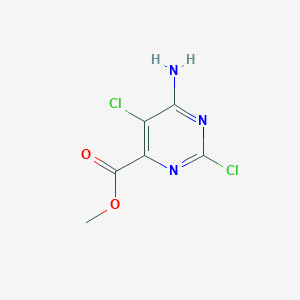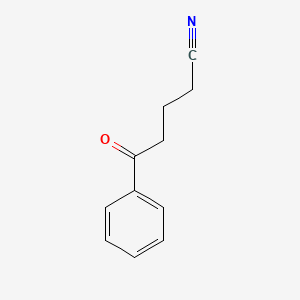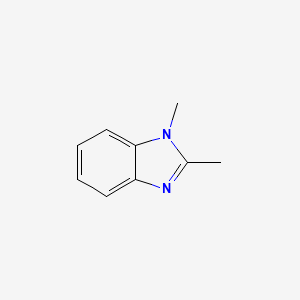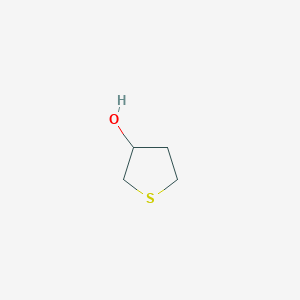
テトラヒドロチオフェン-3-オール
説明
Tetrahydro-thiophen-3-OL is an organosulfur compound with the molecular formula C4H8OS. It is a five-membered ring structure containing a sulfur atom and a hydroxyl group at the third position. This compound is a derivative of thiophene, which is a sulfur-containing heterocycle. Tetrahydro-thiophen-3-OL is known for its applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
医薬品化学
テトラヒドロチオフェン-3-オールとその誘導体は、医薬品化学の分野で興味深い応用を示す非常に重要なヘテロ環式化合物群です . これらは、幅広い治療特性を持っていることが報告されています .
抗炎症作用
これらの化合物は、抗炎症作用を持っていることが判明しています . これは、炎症を特徴とする状態の治療に潜在的に有用なものにします。
抗精神病作用
テトラヒドロチオフェン-3-オール誘導体は、抗精神病作用を持っていることが報告されています . これは、さまざまな精神障害の治療における潜在的な用途を示唆しています。
抗不整脈作用
これらの化合物は、抗不整脈作用があります , これは、
作用機序
Target of Action
Tetrahydro-thiophen-3-OL is a key intermediate in the synthesis of penem-based antibiotics . These antibiotics target bacterial cell wall synthesis, specifically the transpeptidase enzymes that cross-link peptidoglycan chains, which are critical for bacterial cell wall integrity .
Mode of Action
It is known that the compound is involved in the synthesis of penem-based antibiotics, which inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan chains in the bacterial cell wall . This inhibition leads to a weakened cell wall and eventually bacterial cell death.
Biochemical Pathways
The biochemical pathways affected by Tetrahydro-thiophen-3-OL are those involved in bacterial cell wall synthesis. By inhibiting the transpeptidase enzymes, the cross-linking of peptidoglycan chains is disrupted, leading to a weakened bacterial cell wall . The downstream effects of this include bacterial cell lysis and death.
Pharmacokinetics
As a key intermediate in the synthesis of penem-based antibiotics, its adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the final antibiotic compound .
Result of Action
The primary result of the action of Tetrahydro-thiophen-3-OL is the synthesis of penem-based antibiotics, which have potent antibacterial activity. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
Action Environment
The action of Tetrahydro-thiophen-3-OL, as a key intermediate in the synthesis of penem-based antibiotics, would be influenced by various environmental factors. These could include the conditions under which the synthesis reactions occur, such as temperature, pH, and the presence of other reactants or catalysts . .
生化学分析
Biochemical Properties
Tetrahydro-thiophen-3-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand in coordination chemistry, forming complexes with metals such as gold . Additionally, Tetrahydro-thiophen-3-OL can undergo oxidation to form sulfolane, a polar solvent . The interactions of Tetrahydro-thiophen-3-OL with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.
Cellular Effects
Tetrahydro-thiophen-3-OL has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Tetrahydro-thiophen-3-OL can interact with cell membrane receptors, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Tetrahydro-thiophen-3-OL involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Tetrahydro-thiophen-3-OL can bind to specific enzymes, altering their activity and affecting metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydro-thiophen-3-OL can change over time due to its stability and degradation. Studies have shown that Tetrahydro-thiophen-3-OL is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to Tetrahydro-thiophen-3-OL can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of Tetrahydro-thiophen-3-OL vary with different dosages in animal models. At low doses, Tetrahydro-thiophen-3-OL can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in animal studies, indicating that the dosage of Tetrahydro-thiophen-3-OL must be carefully controlled to avoid toxicity.
Metabolic Pathways
Tetrahydro-thiophen-3-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . The metabolic pathways involving Tetrahydro-thiophen-3-OL are essential for its biochemical activity and impact on cellular function.
Transport and Distribution
The transport and distribution of Tetrahydro-thiophen-3-OL within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Tetrahydro-thiophen-3-OL can be transported across cell membranes and distributed to various tissues, influencing its biochemical activity and effects on cellular function.
Subcellular Localization
Tetrahydro-thiophen-3-OL exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of Tetrahydro-thiophen-3-OL is crucial for its role in biochemical reactions and cellular processes, influencing its interactions with enzymes, proteins, and other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydro-thiophen-3-OL can be synthesized through several methods. One common approach involves the reduction of tetrahydrothiophene-3-one using borane-tetrahydrofuran (THF)
特性
IUPAC Name |
thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNFYVCZIXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3334-05-2 | |
| Record name | 3334-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


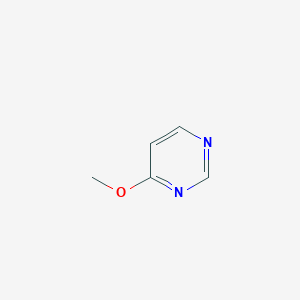
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)
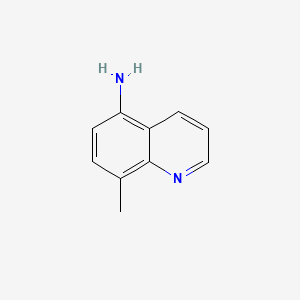
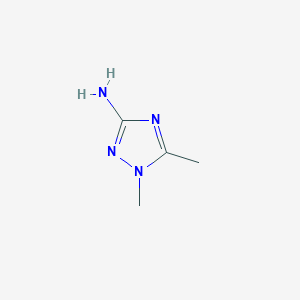
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
